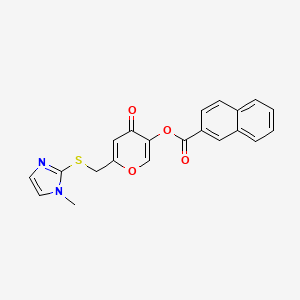

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate

Description

Properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S/c1-23-9-8-22-21(23)28-13-17-11-18(24)19(12-26-17)27-20(25)16-7-6-14-4-2-3-5-15(14)10-16/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAXPFPXQRDPDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4-((1-Methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile (Compound 28)

- Core Structure : Pyrimidine ring (vs. pyran in the target compound).

- Substituents :

- (1-Methyl-1H-imidazol-2-yl)thio group at position 3.

- Propynylthio and trimethoxyphenyl groups at positions 2 and 6, respectively.

- Key Data :

- Comparison: The pyrimidine core may enhance π-π stacking interactions compared to the pyran ring.

Balamapimod (MKI-833)

- Core Structure: Quinolinecarbonitrile.

- Substituents: (1-Methyl-1H-imidazol-2-yl)thio group at position 4. Chlorophenylamino, methoxy, and piperidinyl-pyrrolidinyl groups.

- Key Data :

- Comparison: The quinoline core and extended substituents contribute to higher molecular weight and complexity.

Physicochemical Properties

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the imidazole (δ 7.2–7.5 ppm for aromatic protons) and pyran (δ 5.8–6.2 ppm for the α,β-unsaturated ketone) moieties. The thioether methylene (SCH₂) appears at δ 3.8–4.2 ppm .

- IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O, ~1720 cm⁻¹) and pyran-4-oxo group (C=O, ~1680 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemical ambiguities; for example, analogous imidazole derivatives show planar geometry for the pyran ring .

How can researchers resolve contradictions in biological activity data across different studies?

Q. Advanced

- Dose-Response Replication : Standardize assays (e.g., MIC for antimicrobial studies) using reference strains and controlled conditions to minimize variability .

- Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may interfere with bioactivity. The thioether linkage is prone to oxidation, forming sulfoxide derivatives that alter activity .

- Computational Validation : Compare molecular docking results (e.g., binding affinity to target enzymes) with experimental IC₅₀ values to identify discrepancies in assay conditions .

What experimental design considerations are essential for evaluating the compound's bioactivity?

Q. Advanced

- Split-Plot Designs : Use randomized block designs with hierarchical variables (e.g., concentration, exposure time) to account for batch-to-batch variability in synthesis .

- Longitudinal Stability Studies : Monitor bioactivity over time under physiological pH and temperature to assess the thioether bond’s stability .

- Positive/Negative Controls : Include known inhibitors (e.g., xanthine oxidase inhibitors for enzyme studies) and solvent-only controls to validate assay specificity .

What are the methodological challenges in assessing the stability of the thioether linkage under physiological conditions?

Q. Advanced

- Oxidative Degradation : The thioether group oxidizes to sulfoxide/sulfone derivatives in the presence of ROS (e.g., H₂O₂). Accelerated stability testing (40°C/75% RH) with LC-MS tracking is recommended .

- pH-Dependent Hydrolysis : The ester bond in the naphthoate group hydrolyzes in alkaline conditions (pH > 8). Use buffered solutions (pH 7.4) for in vitro assays to mimic physiological environments .

What are the key structural motifs in this compound that influence its pharmacological properties?

Q. Basic

- Imidazole-Thioether Moiety : Enhances lipophilicity and membrane permeability. The sulfur atom may coordinate with metal ions in enzyme active sites .

- Pyran-4-Oxo Group : Acts as a hydrogen-bond acceptor, critical for interactions with serine/threonine kinases .

- 2-Naphthoate Ester : Provides aromatic stacking interactions with hydrophobic pockets in target proteins (e.g., cytochrome P450 isoforms) .

How can computational methods be integrated with experimental data to predict the compound's reactivity or binding interactions?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Model the compound’s conformational flexibility in aqueous vs. lipid environments to predict bioavailability .

- Docking Studies : Use AutoDock Vina to screen against target proteins (e.g., xanthine oxidase). Align results with experimental IC₅₀ values to refine scoring functions .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack (e.g., sulfur in the thioether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.